molecular formula C14H11FN2 B2552419 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 380578-43-8

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B2552419
CAS No.: 380578-43-8
M. Wt: 226.254
InChI Key: WLMPCCSMVOBMIN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes. This reaction typically occurs under solvent-free conditions in the presence of a base such as sodium carbonate (Na2CO3). For example, the reaction of 2-aminopyridine with 4-fluoroacetophenone in the presence of [Bmim]Br3 and Na2CO3 can yield the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the fluorine and methyl groups.

    2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the fluorine group.

    2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the methyl group.

Uniqueness

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its binding affinity to molecular targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMPCCSMVOBMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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